molecular formula C16H16Cl2N4O2S B2663510 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride CAS No. 1782109-09-4

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride

Cat. No.: B2663510
CAS No.: 1782109-09-4
M. Wt: 399.29
InChI Key: GBXLRAPHQIRDNS-UHFFFAOYSA-N
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Description

RKI 1447 dihydrochloride is a potent and selective inhibitor of the enzyme Rho kinase. It has been investigated for its applications in cancer treatment, glaucoma, and nonalcoholic fatty liver disease. The compound is known for its ability to suppress the phosphorylation of Rho kinase substrates, thereby inhibiting cancer cell growth and promoting apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RKI 1447 dihydrochloride involves the reaction of 1-(3-hydroxyphenyl)methyl-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include the use of an organic solvent such as dimethyl sulfoxide (DMSO) and gentle warming to ensure complete dissolution .

Industrial Production Methods

Industrial production of RKI 1447 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

RKI 1447 dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted thiazole and pyridine derivatives .

Mechanism of Action

RKI 1447 dihydrochloride exerts its effects by selectively inhibiting the enzyme Rho kinase. This inhibition prevents the phosphorylation of Rho kinase substrates such as MLC-2 and MYPT-1, leading to the suppression of cancer cell growth and the promotion of apoptosis. The compound binds to the ATP binding site of Rho kinase through interactions with the hinge region and the DFG motif .

Comparison with Similar Compounds

RKI 1447 dihydrochloride is unique in its high selectivity and potency as a Rho kinase inhibitor. Similar compounds include:

RKI 1447 dihydrochloride stands out due to its high selectivity for Rho kinase and its significant anti-invasive and antitumor activities .

Properties

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXLRAPHQIRDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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